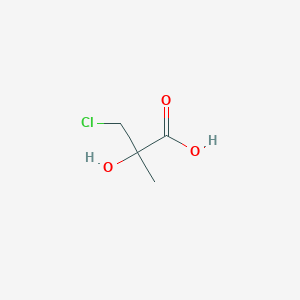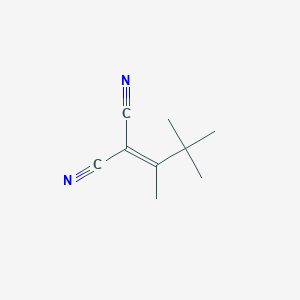
4-Bromo-3-phenyl-1H-pyrazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Bromo-3-phenyl-1H-pyrazole derivatives involves several methods, including the treatment of 4-bromo-1-phenyl-1H-pyrazol-3-ol with sodium hydride/methyl iodide to yield the title compound with detailed spectroscopic data provided for its identification (Kleizienė et al., 2009). Another approach includes the directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole, offering a route to vicinally disubstituted pyrazoles (Heinisch et al., 1990).
Molecular Structure Analysis
Molecular structure studies of 4-Bromo-3-phenyl-1H-pyrazole derivatives, such as X-ray diffraction analyses, have elucidated the configurations and conformational details of these compounds. For instance, the crystal and molecular structure of 5-(5‑bromo‑2-thienyl)-1-(phenyl)-3-phenyl-2-pyrazoline, a closely related derivative, revealed an envelope conformation of the pyrazoline ring, affirming the structural intricacies of such molecules (Naveen et al., 2018).
Chemical Reactions and Properties
4-Bromo-3-phenyl-1H-pyrazole undergoes various chemical reactions, including electrophilic substitutions facilitated by the bromine atom, enabling further functionalization of the pyrazole ring. These reactions are crucial for synthesizing a wide range of pyrazole derivatives with potential pharmacological activities.
Physical Properties Analysis
The physical properties of 4-Bromo-3-phenyl-1H-pyrazole derivatives, including solubility, melting points, and crystallinity, are significant for their application in material science and pharmaceutical research. The detailed spectral data (NMR, IR, MS) provide insights into the physical characteristics of these compounds (Kleizienė et al., 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity towards various organic reactions and stability under different conditions, are essential for understanding the potential applications of 4-Bromo-3-phenyl-1H-pyrazole in synthesis and drug development. The compound's ability to undergo lithiation offers a versatile method for introducing diverse functional groups, expanding its utility in organic synthesis (Heinisch et al., 1990).
Applications De Recherche Scientifique
Pyrazoles are a class of organic compounds characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . They have a wide range of applications in various fields:
-
Medicinal Chemistry and Drug Discovery : Pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals . They have diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
-
Agrochemistry : Pyrazoles are used in the development of new agrochemicals .
-
Coordination Chemistry and Organometallic Chemistry : Pyrazoles can form complexes with various metals .
As for “4-Bromo-3-phenyl-1H-pyrazole” specifically, it may be used as a starting material in the synthesis of 1,4’-bipyrazoles . It’s also used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
-
Synthesis of 1,4’-bipyrazoles : “4-Bromo-3-phenyl-1H-pyrazole” can be used as a starting material in the synthesis of 1,4’-bipyrazoles . Bipyrazoles are a class of compounds that have found applications in various fields, including medicinal chemistry and materials science.
-
Preparation of Solid Hexacoordinate Complexes : “4-Bromo-3-phenyl-1H-pyrazole” may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . These complexes have potential applications in catalysis and materials science.
-
Synthesis of Inhibitors : “4-Bromo-3-phenyl-1H-pyrazole” is also used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors . These inhibitors can be used in the development of new drugs for treating various diseases.
-
Preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole : “4-Bromo-3-phenyl-1H-pyrazole” can be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole . This compound could have potential applications in various fields, including medicinal chemistry and materials science.
-
Synthesis of Solid Hexacoordinate Complexes : “4-Bromo-3-phenyl-1H-pyrazole” may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . These complexes have potential applications in catalysis and materials science.
-
Synthesis of Inhibitors : “4-Bromo-3-phenyl-1H-pyrazole” is also used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors . These inhibitors can be used in the development of new drugs for treating various diseases.
Safety And Hazards
“4-Bromo-3-phenyl-1H-pyrazole” is classified under GHS07 and has hazard statements H302, H315, H319, H335 . This means it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ingestion .
Orientations Futures
The future directions for “4-Bromo-3-phenyl-1H-pyrazole” could involve further exploration of its synthesis techniques and biological activity. Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, more research could be conducted to discover new and improved applications for this compound .
Propriétés
IUPAC Name |
4-bromo-5-phenyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFUSLGMGSYTRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415917 | |
| Record name | 4-Bromo-3-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-phenyl-1H-pyrazole | |
CAS RN |
13808-65-6 | |
| Record name | 4-Bromo-3-phenyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13808-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-phenylpyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B76060.png)